molecular formula C13H11N5OS B2710856 5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide CAS No. 871323-52-3

5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

Cat. No.: B2710856
CAS No.: 871323-52-3
M. Wt: 285.33
InChI Key: AFEAVXFQEBFZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H11N5OS and its molecular weight is 285.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial effects. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The compound can be synthesized through diazo coupling reactions involving thiazole derivatives and triazole scaffolds. Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1Diazo coupling5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one + 2-aminothiazole89%
2CrystallizationEthanol as solvent for purificationHigh yield

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole and triazole derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The cytotoxicity is primarily attributed to the induction of apoptotic cell death. For example, related compounds have shown to inhibit cell proliferation in breast cancer MCF-7 cells with IC50 values ranging from 0.28 µg/mL to higher concentrations depending on structural modifications .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups significantly influences the biological activity. For instance, the incorporation of electron-donating groups like methyl on the phenyl ring enhances anticancer activity .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µg/mL)Mechanism
5-Methyl...MCF-70.28Apoptosis induction
Related CompoundHepG29.6Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits promising antimicrobial activity against various pathogens. Research indicates that thiazole derivatives can inhibit the growth of Mycobacterium species, which are notoriously difficult to treat due to their resistance mechanisms .

Table 3: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis< 10 µg/mL
Staphylococcus aureus< 15 µg/mL

Case Study 1: Anticancer Efficacy in Vivo

A notable study involved administering a thiazole-containing compound to tumor-bearing mice. The results demonstrated significant tumor reduction compared to controls, supporting the potential use of these compounds in cancer therapy .

Case Study 2: Targeting Resistant Strains

Another investigation focused on the efficacy of thiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The study highlighted that certain modifications in the thiazole ring enhanced binding affinity and reduced resistance mechanisms .

Properties

IUPAC Name

5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-9-11(12(19)15-13-14-7-8-20-13)16-17-18(9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEAVXFQEBFZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.